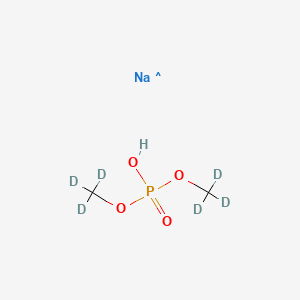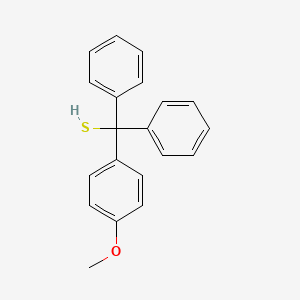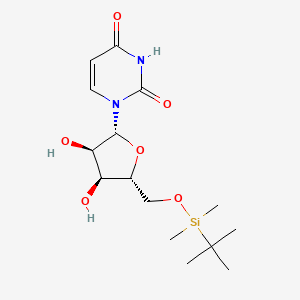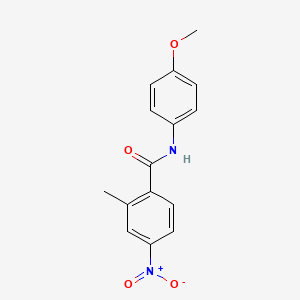
Iron; 1,2,3,4-tetramethylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron; 1,2,3,4-tetramethylcyclopentane is a chemical compound with the molecular formula C9H18 It is a derivative of cyclopentane, where four methyl groups are attached to the cyclopentane ring at positions 1, 2, 3, and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetramethylcyclopentane typically involves the alkylation of cyclopentane. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation.
Industrial Production Methods
Industrial production of 1,2,3,4-tetramethylcyclopentane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, separation techniques such as distillation and crystallization are employed to isolate the desired product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-tetramethylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include tetramethylcyclopentanol, tetramethylcyclopentanone, or tetramethylcyclopentanoic acid.
Reduction: The major product is a more saturated hydrocarbon, such as decane.
Substitution: Halogenated derivatives like tetramethylcyclopentyl chloride or bromide.
Aplicaciones Científicas De Investigación
1,2,3,4-tetramethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a solvent in certain chemical reactions.
Biology: The compound can be used in studies involving lipid membranes due to its hydrophobic nature.
Medicine: Research into its potential as a drug delivery vehicle or as a component in pharmaceutical formulations is ongoing.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and fuels to enhance performance.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetramethylcyclopentane depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-tetramethylcyclohexane: A similar compound with a six-membered ring instead of a five-membered ring.
1,2,3,4-tetramethylbenzene: An aromatic compound with four methyl groups attached to a benzene ring.
1,2,3,4-tetramethylbutane: A linear alkane with four methyl groups.
Uniqueness
1,2,3,4-tetramethylcyclopentane is unique due to its specific ring structure and the positioning of the methyl groups. This configuration imparts distinct physical and chemical properties, such as boiling point, melting point, and reactivity, which differ from those of its similar compounds. Its non-aromatic nature and the presence of multiple methyl groups make it a valuable compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C18H36Fe |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
iron;1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/2C9H18.Fe/c2*1-6-5-7(2)9(4)8(6)3;/h2*6-9H,5H2,1-4H3; |
Clave InChI |
AUNAPOCSKDSTNV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)

![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)






![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)




